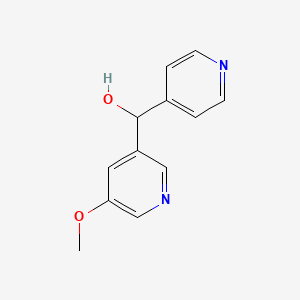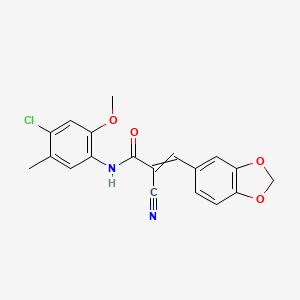![molecular formula C14H12ClN3O B2944574 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile CAS No. 338412-23-0](/img/structure/B2944574.png)
2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves N-benzylation of isatoic anhydride in the presence of a sodium hydride base . The reaction of isatoic anhydride and 4-chlorobenzyl chloride is carried out in the presence of a sodium hydride base and N,N-dimethylacetamide (DMAc) as a solvent .Chemical Reactions Analysis
The formation of byproducts is common during a chemical reaction . In the case of N-benzylation of isatoic anhydride, the yield of one of the byproducts was greater than that of the desired product . The reason for the byproduct formation was the sensitivity of the isatoic anhydride ring .Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
The spectroscopic characteristics and theoretical studies of related compounds provide insights into their potential applications in scientific research. For example, a compound closely related to 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile has been studied for its spectroscopic properties, non-linear optical materials, and potential as an anticancer agent. Through proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy techniques, this compound's theoretical optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties were calculated. Molecular docking studies suggest its potential as an anticancer agent (Eşme, 2021).
Synthesis and Characterization
Another study focuses on the synthesis and characterization of derivatives that share a similar structure, highlighting the interaction of different substituents to produce compounds with specific characteristics. These studies include detailed synthesis procedures, characterization by IR, UV, 1H NMR, and computational studies to understand the absorption spectra and molecular orbitals (Al‐Sehemi et al., 2012).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. These studies involve the synthesis of specific derivatives and their subsequent testing to determine their effectiveness in inhibiting microbial growth, providing a foundation for the development of new antimicrobial agents (Guna et al., 2015).
Corrosion Inhibition
Pyridine derivatives, which include structures similar to this compound, have been investigated for their potential as corrosion inhibitors. Such studies typically involve the assessment of the compounds' effectiveness in protecting metals from corrosion, with findings suggesting the suitability of these derivatives as protective agents in industrial applications (Ansari et al., 2015).
Mécanisme D'action
Target of Action
The specific target would depend on the exact structure and functional groups present in the compound .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Benzylamine derivatives can be involved in a variety of biochemical processes, including signal transduction, enzymatic reactions, and more .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and more .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-19-13-6-7-17-14(12(13)8-16)18-9-10-2-4-11(15)5-3-10/h2-7H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIZQPUDKJHMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NCC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)
![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)

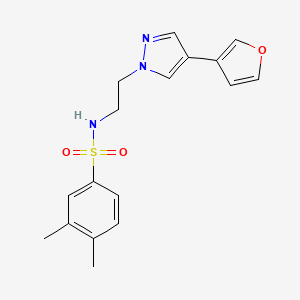
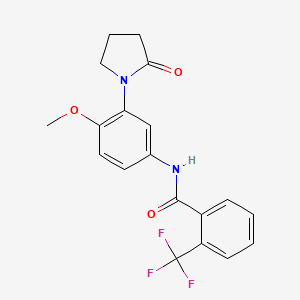
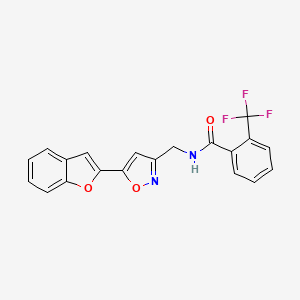
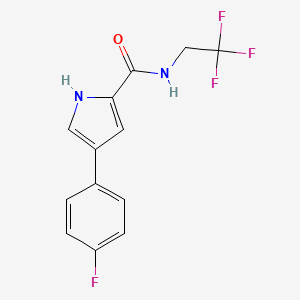
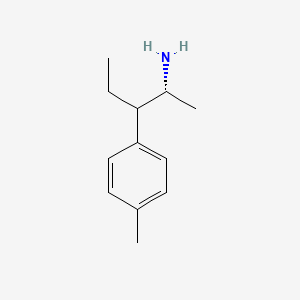
![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)
